molecular formula C15H12N2O B3022203 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 898389-29-2

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B3022203
CAS No.: 898389-29-2
M. Wt: 236.27 g/mol
InChI Key: HIBAKIZZLKLYDZ-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a 3-methylphenyl group and an aldehyde functional group at the 3-position. It has a molecular formula of C15H12N2O and a molecular weight of 236.27 g/mol .

Future Directions

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and material science . Therefore, the development of new methods for the synthesis of imidazo[1,2-a]pyridines, including 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, is an area of ongoing research .

Biochemical Analysis

Biochemical Properties

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial in cell signaling pathways. The compound also binds to DNA, potentially affecting transcription processes. These interactions highlight its potential as a therapeutic agent in modulating biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are vital for cell proliferation and survival. Additionally, this compound can alter gene expression, leading to changes in cellular metabolism and potentially inducing apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can influence gene expression by interacting with transcription factors and DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including prolonged inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3-methylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-5-4-6-12(9-11)15-13(10-18)17-8-3-2-7-14(17)16-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBAKIZZLKLYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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